molecular formula C7H10O3 B1436897 4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2168062-80-2

4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No. B1436897
M. Wt: 142.15 g/mol
InChI Key: MMIUMWSBCLBMFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is a bicyclic compound. Its linear formula is C7H10O3 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10O3/c1-6-2-7(3-6,5(8)9)10-4-6/h2-4H2,1H3,(H,8,9) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The molecular weight of 4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is 142.15 . It is a powder at room temperature .

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Application Summary : 4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid has been the subject of scientific research due to its potential applications in medicinal chemistry.
    • Results or Outcomes : It has been shown to have antimicrobial, antifungal, and antiparasitic activity. It has also been studied for its potential as an anticancer agent.
  • Scientific Field: Organic & Biomolecular Chemistry

    • Application Summary : Bicyclo[2.1.1]hexanes, including 4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid, are playing an increasingly important role in the development of bio-active compounds .
    • Methods of Application : The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .
    • Results or Outcomes : The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .
  • Scientific Field: Organic Synthesis

    • Application Summary : This compound is used in the preparation of new bicyclo[2.1.1]hexane compact modules .
    • Methods of Application : The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .
    • Results or Outcomes : The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .
  • Scientific Field: Bioactive Compound Development

    • Application Summary : 4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is incorporated in newly developed bio-active compounds .
    • Methods of Application : The compound is used as a building block in the synthesis of bio-active compounds .
    • Results or Outcomes : The use of this compound has led to the development of new bio-active compounds .
  • Scientific Field: Organic & Biomolecular Chemistry

    • Application Summary : This compound is used in the preparation of new bicyclo[2.1.1]hexane compact modules .
    • Methods of Application : The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .
    • Results or Outcomes : The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .
  • Scientific Field: Bioactive Compound Development

    • Application Summary : 4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is incorporated in newly developed bio-active compounds .
    • Methods of Application : The compound is used as a building block in the synthesis of bio-active compounds .
    • Results or Outcomes : The use of this compound has led to the development of new bio-active compounds .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-6-2-7(3-6,5(8)9)10-4-6/h2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIUMWSBCLBMFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(OC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

CAS RN

2168062-80-2
Record name 4-methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Reactant of Route 2
4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Reactant of Route 4
4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Reactant of Route 5
4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Reactant of Route 6
4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.